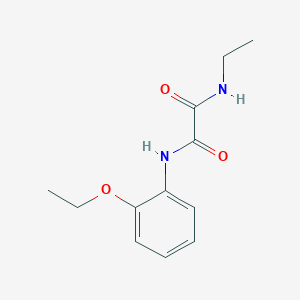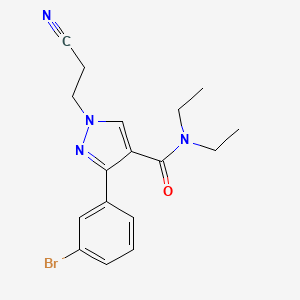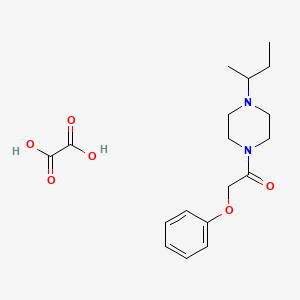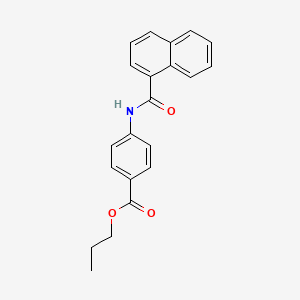
N-(2-ethoxyphenyl)-N'-ethylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-ethylethanediamide, commonly known as EEED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. EEED belongs to the family of diamide compounds and is known for its unique chemical structure and properties. In
科学研究应用
EEED has been extensively studied for its potential applications in various scientific fields. In medicine, EEED has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, EEED has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In agriculture, EEED has been shown to have insecticidal activity, making it a potential alternative to traditional pesticides. In materials science, EEED has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and polymers.
作用机制
The mechanism of action of EEED is not fully understood, but studies have suggested that it works by disrupting cellular processes in target cells. In cancer cells, EEED has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. In bacteria, EEED has been found to disrupt the function of cell membranes, leading to cell death. The exact mechanism of action of EEED in insect cells and materials science applications is still under investigation.
Biochemical and Physiological Effects
EEED has been shown to have a range of biochemical and physiological effects, depending on the target organism or material. In cancer cells, EEED has been found to induce apoptosis, or programmed cell death, leading to a reduction in tumor growth. In bacteria, EEED has been shown to disrupt the function of cell membranes, leading to cell death. In insects, EEED has been found to disrupt the function of nerve cells, leading to paralysis and death. In materials science applications, EEED has been used as a building block for the synthesis of materials with unique properties, including high porosity and selective adsorption.
实验室实验的优点和局限性
One of the main advantages of EEED is its versatility in various scientific applications. Its unique chemical structure and properties make it a potential candidate for a wide range of research projects. Additionally, the synthesis process for EEED is relatively straightforward, and the yield is typically high. However, there are also some limitations to using EEED in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications. Additionally, the toxicity of EEED in various organisms and materials is still under investigation, and caution should be taken when handling and using this compound.
未来方向
There are many potential future directions for research on EEED. In medicine, further studies are needed to explore its potential as an antitumor agent and antibiotic. In agriculture, research is needed to develop new insecticides that are less harmful to the environment and human health. In materials science, EEED can be used as a building block for the synthesis of materials with unique properties, including high porosity and selective adsorption. Additionally, further research is needed to fully understand the mechanism of action of EEED in various organisms and materials. Overall, EEED has great potential for a wide range of scientific applications, and further research is needed to fully explore its potential.
合成方法
EEED can be synthesized through a multi-step process involving the reaction of 2-ethoxyaniline with ethyl chloroacetate, followed by the addition of ethylenediamine. The resulting product is then purified through recrystallization. The yield of the synthesis process is typically high, and the purity of the final product can be verified through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
属性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)12(16)14-9-7-5-6-8-10(9)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNUQTJFYONCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Ethoxyphenyl)-N-ethylethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B5131105.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)
![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)
![5-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B5131144.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
acetate](/img/structure/B5131162.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5131166.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)



